Halofuginone

描述

Historical Context and Discovery in Natural Product Research

The story of halofuginone begins with the plant Dichroa febrifuga Lour, also known as Chang Shan. nih.gov For over 2,000 years, extracts from the root of this plant, which belongs to the Hydrangea family, have been used in traditional Chinese medicine to treat fevers, particularly those associated with malaria. nih.govnih.gov This long-standing traditional use prompted scientific investigation into its active components.

In the mid-20th century, researchers successfully isolated the primary bioactive quinazoline (B50416) alkaloid from Dichroa febrifuga, naming it febrifugine (B1672321). nih.govbiorxiv.org Febrifugine, along with its stereoisomer isofebrifugine, was identified as the source of the plant's potent antimalarial properties. biorxiv.org Studies demonstrated that purified febrifugine was significantly more active than quinine (B1679958) against various Plasmodium species. nih.gov However, the clinical development of febrifugine itself was hampered by its toxic side effects. nih.gov

This challenge led to further research aimed at creating a less toxic, yet still effective, alternative. In the late 1960s, scientists synthesized a halogenated analog of febrifugine, which came to be known as this compound. nih.gov This synthetic modification marked a pivotal moment, creating a new compound that retained biological activity but with a different therapeutic profile that would later become the focus of intense scientific scrutiny. nih.gov

Table 1: Key Milestones in the Discovery and Early Development of this compound This table outlines the foundational discoveries leading from the traditional use of Dichroa febrifuga to the synthesis of this compound.

| Time Period | Discovery or Development | Significance |

| >2,000 years ago | Traditional use of Dichroa febrifuga (Chang Shan) in Chinese medicine. nih.gov | Established the plant's long-standing use for treating malaria-induced fevers. |

| Mid-20th Century | Isolation of the active alkaloids febrifugine and isofebrifugine. biorxiv.org | Identified the specific chemical compounds responsible for the plant's antimalarial effects. |

| Late 1960s | Chemical synthesis of this compound. nih.gov | Created a halogenated derivative of febrifugine with the aim of improving its therapeutic profile. |

| 1999-2000 | Veterinary approval and orphan drug designation in the U.S. wikipedia.org | Marked its first clinical applications, initially as a coccidiostat and for the treatment of scleroderma. |

Evolution of Research Focus: From Traditional Use to Multifaceted Therapeutic Potential

Initially developed as an antimalarial and later used in veterinary medicine as a coccidiostat to treat parasitic diseases in poultry and cattle, the research focus on this compound began to broaden significantly. nih.govwikipedia.org Scientists discovered that its biological activities were not limited to protozoal infections, leading to an evolution in research that unveiled its potential in a wide array of complex diseases. nih.govnih.gov

A major breakthrough in understanding this compound's potential came from studies on fibrosis, the excessive scarring of tissue. Research revealed that this compound could inhibit the synthesis of type I collagen, a key protein in the fibrotic process. tau.ac.il The mechanism was later pinpointed to the inhibition of Smad3 phosphorylation, a critical step in the transforming growth factor-beta (TGF-β) signaling pathway, which is a central regulator of fibrosis. nih.govnih.gov This discovery opened up research into its use for various fibrotic conditions, including those affecting the liver, skin, and muscle. tau.ac.ilnih.gov

Another pivotal discovery identified a more fundamental mechanism of action for this compound. It was found to be a potent and specific inhibitor of prolyl-tRNA synthetase (ProRS), an enzyme essential for incorporating the amino acid proline into proteins. nih.govplos.org By inhibiting this enzyme, this compound mimics a state of proline starvation, which triggers the amino acid starvation response (AAR). plos.org This response has profound effects on cellular function, most notably the selective inhibition of the differentiation of T helper 17 (Th17) cells. nih.govnih.gov Since Th17 cells are key mediators of inflammation in many autoimmune diseases, this finding positioned this compound as a potential therapeutic agent for conditions like rheumatoid arthritis and multiple sclerosis. nih.govmdpi.com

This dual mechanism—targeting both the TGF-β/Smad3 pathway and the ProRS/AAR pathway—explains this compound's broad spectrum of investigated activities, from anti-inflammatory and anti-fibrotic to anti-cancer effects. nih.govnih.gov In oncology, for instance, its ability to inhibit collagen synthesis and modulate the tumor microenvironment has become a key area of investigation. drugbank.comexelixismedicalaffairs.com

Current Landscape of this compound Academic Investigation

The current academic landscape for this compound is vibrant and expanding into novel therapeutic areas. While its roles in fibrosis, autoimmune diseases, and cancer continue to be actively investigated, recent research has explored its potential in other complex conditions.

One of the more recent areas of interest has been its potential as an antiviral agent. In vitro studies suggested that by inhibiting prolyl-tRNA synthetase, this compound could interfere with the replication of SARS-CoV-2. biorxiv.org This led to a Phase 2 clinical trial in 2021-2022 to evaluate its efficacy in non-hospitalized patients with COVID-19. nih.govumn.edu While the trial concluded that this compound did not decrease the viral load decay rate, it affirmed the compound's safety and tolerability in this patient population. nih.govumn.edu

Emerging research is also exploring the utility of this compound in neurodegenerative and ischemic diseases. Studies have shown it may have a neuroprotective effect in models of retinal ischemia-reperfusion by inhibiting hypoxia-inducible factor-1α (HIF-1α). nih.govmdpi.com Furthermore, a 2024 study highlighted its potential in amyotrophic lateral sclerosis (ALS), where it was found to reduce neuroinflammation and prevent musculoskeletal fibrosis in a mouse model. nih.gov

The core mechanisms of action continue to be refined, with ongoing studies into how its inhibition of ProRS can be leveraged. Research published in 2021 also examined the differential effects of this compound's separate enantiomers (its non-superimposable mirror-image forms), finding that the (+)-enantiomer was more effective in improving muscle histopathology in a mouse model of Duchenne muscular dystrophy, suggesting that specific isomers may offer enhanced therapeutic benefits. mdpi.com These diverse and expanding avenues of investigation underscore this compound's status as a molecule of significant and continuing interest in biomedical research.

Table 2: Investigated Therapeutic Areas and Mechanisms of this compound This table summarizes the diverse biomedical applications of this compound currently under investigation, along with its primary molecular mechanisms of action.

| Therapeutic Area | Primary Mechanism(s) of Action Investigated | Key Research Findings |

| Fibrosis (e.g., Scleroderma, Liver Fibrosis) | Inhibition of TGF-β signaling via reduced Smad3 phosphorylation. nih.govnih.gov | Decreases synthesis of type I collagen and other extracellular matrix proteins. tau.ac.il |

| Autoimmune Diseases (e.g., Rheumatoid Arthritis) | Inhibition of prolyl-tRNA synthetase (ProRS), activating the amino acid starvation response (AAR). nih.govplos.org | Selectively inhibits the differentiation of pro-inflammatory Th17 cells. nih.govnih.gov |

| Oncology | Inhibition of collagen synthesis, modulation of the tumor microenvironment, anti-angiogenic effects. drugbank.comexelixismedicalaffairs.com | Suppresses tumor growth and metastasis in preclinical models. drugbank.com |

| Viral Infections (e.g., SARS-CoV-2) | Inhibition of ProRS, potentially interfering with viral polyprotein translation and reducing heparan sulfate (B86663) biosynthesis needed for viral entry. biorxiv.org | Showed potent in vitro activity, but a Phase 2 clinical trial found no significant effect on viral load decay in mild-to-moderate COVID-19. nih.govumn.edu |

| Neurodegenerative/Ischemic Disease | Inhibition of hypoxia-inducible factor-1α (HIF-1α), reduction of neuroinflammation. nih.govnih.govmdpi.com | Demonstrates neuroprotective effects in preclinical models of retinal ischemia and ALS. nih.govmdpi.com |

Structure

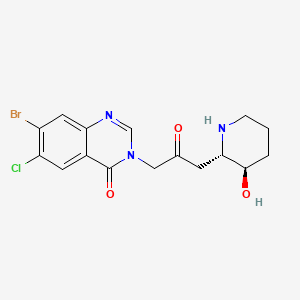

2D Structure

3D Structure

属性

IUPAC Name |

7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrClN3O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14/h5-6,8,14-15,19,23H,1-4,7H2/t14-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVASCWIMLIKXLA-CABCVRRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301339439 | |

| Record name | (-)-Halofuginone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55837-20-2, 868851-54-1, 7695-84-3 | |

| Record name | Halofuginone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofuginone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868851541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofuginone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04866 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Halofuginone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOFUGINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L31MM1385E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HALOFUGINONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H84E4Y7HC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action and Signaling Pathways

Regulation of Transforming Growth Factor-Beta (TGF-β) Signaling Pathway

Halofuginone is a well-documented modulator of the TGF-β signaling pathway, a critical regulator of numerous cellular processes. plos.orgnih.gov Its influence is multifaceted, impacting various components of this pathway, from receptor-activated proteins to downstream effectors.

Inhibition of Receptor-Activated Smad Protein Phosphorylation

A primary mechanism of this compound's action is its ability to interfere with the phosphorylation of receptor-activated Smad proteins, particularly Smad2 and Smad3. mdpi.comspandidos-publications.com This inhibition is a key step in disrupting the canonical TGF-β signaling cascade.

Numerous studies have demonstrated that this compound directly inhibits the TGF-β-dependent phosphorylation of Smad3. mdpi.comwjgnet.com This specific action is crucial as Smad3 is a key mediator in the transcription of fibrogenic factors. researchgate.net For instance, in human corneal fibroblasts, this compound treatment was shown to suppress the phosphorylation of Smad3, thereby reducing the expression of type I collagen. nih.gov This inhibitory effect on Smad3 phosphorylation has been observed across various cell types, including fibroblasts, stellate cells, tumor cells, and myoblasts. mdpi.comwjgnet.com While the precise mechanism of this specific inhibition is still under investigation, it is thought to be a central aspect of this compound's anti-fibrotic properties. nih.gov

Following phosphorylation, the activated Smad2/3 proteins form a complex with Smad4, which then translocates to the nucleus to regulate gene transcription. researchgate.netnih.gov this compound's inhibition of Smad2/3 phosphorylation consequently hinders their nuclear translocation. mdpi.comiiarjournals.org By preventing this critical step, this compound effectively blocks the transcriptional activity of the Smad complex. nih.govaacrjournals.org This has been demonstrated in studies where this compound treatment significantly inhibited TGF-β-induced reporter gene activity, confirming its suppressive effect on Smad-mediated transcription. nih.govaacrjournals.org Furthermore, research in intestinal porcine enterocyte cells has shown that this compound-induced phosphorylation of eukaryotic translation initiation factor-2α (eIF2α) can inhibit the nuclear translocation of the Smad2/3-Smad4 complex. researchgate.netmdpi.com

Modulation of TGF-β Receptor Expression and Downstream Effectors

Beyond its effects on Smad phosphorylation, this compound also influences the expression of TGF-β receptors and key downstream regulatory proteins.

Evidence suggests that this compound can modulate the expression of TGF-β receptors. Specifically, studies have shown that this compound treatment can lead to a decrease in the protein levels of TGF-β receptor II (TβRII). dovepress.comoncotarget.com In some cancer cell lines, this reduction in TβRII expression was observed even at very low concentrations of this compound. oncotarget.com However, it's worth noting that in certain experimental models, particularly in various fibrotic models, no significant effect of this compound on TGF-β receptor gene expression was observed, suggesting that its primary target lies downstream in the TGF-β pathway. mdpi.comwjgnet.com Conversely, in acute promyelocytic leukemia (APL) cell lines, this compound was found to up-regulate the expression of TGF-β receptor II protein. plos.orgresearchgate.net

Crosstalk with Mitogen-Activated Protein Kinase (MAPK) Pathways

Involvement of p38 MAPK Phosphorylation

In addition to the Akt/ERK pathway, this compound also influences the p38 MAPK pathway. Studies have shown that this compound can enhance the phosphorylation of p38 MAPK. nih.govmdpi.com This activation has been observed in myotubes and is considered crucial for myotube fusion. nih.gov In activated peripheral blood T cells, this compound has been found to inhibit the phosphorylation of p38 MAPK, suggesting a cell-type-specific effect. nih.govresearchgate.net This inhibition of p38 MAPK phosphorylation in T cells is associated with a decrease in the production of pro-inflammatory cytokines. nih.gov In other contexts, such as in rat hepatic stellate cells, stimulation with platelet-derived growth factor (PDGF) after preincubation with this compound led to a strong increase in p38 MAPK phosphorylation. researchgate.net

Activation of the Amino Acid Starvation Response (AAR)

One of the most well-characterized mechanisms of this compound action is the activation of the Amino Acid Starvation Response (AAR), a conserved cellular stress response triggered by a scarcity of amino acids. mdpi.comnih.govplos.org

Inhibition of Prolyl-tRNA Synthetase (ProRS) Activity

The central event in this compound-induced AAR activation is the inhibition of prolyl-tRNA synthetase (ProRS). mdpi.comnih.govresearchgate.net ProRS is an enzyme responsible for attaching the amino acid proline to its corresponding transfer RNA (tRNA), a critical step in protein synthesis.

This compound acts as a competitive inhibitor of the prolyl-tRNA synthetase domain of the bifunctional glutamyl-prolyl-tRNA synthetase (EPRS). nih.govbiorxiv.orgharvard.edu It binds to the active site of ProRS, competing with proline. nih.govbiorxiv.org This binding is dependent on ATP, which induces a conformational change in the enzyme's active site, allowing it to accommodate the this compound molecule. nih.govharvard.edu Specifically, this compound occupies the binding sites for both the 3'-end of tRNA(Pro) and L-proline on human and parasite cytoplasmic ProRS in the presence of ATP or its analogs. acs.org The inhibition is potent, with a reported Ki of 18.3 nM. medchemexpress.com This specific targeting of the ProRS domain is highlighted by the fact that the addition of exogenous proline can reverse the inhibitory effects of this compound. nih.govresearchgate.net

Induction of Canonical AAR Pathways

The Amino Acid Response (AAR) is a crucial, evolutionarily conserved stress-response pathway that cells activate when faced with amino acid deficiency. This compound triggers this pathway by mimicking proline starvation. harvard.edu It achieves this by binding to and inhibiting the prolyl-tRNA synthetase (ProRS) domain of glutamyl-prolyl-tRNA synthetase (EPRS). harvard.edunih.gov This inhibition prevents the charging of proline to its cognate tRNA, leading to an accumulation of uncharged prolyl-tRNAs. harvard.eduwjgnet.com This accumulation serves as the primary signal that initiates the canonical AAR pathway. harvard.edu

Phosphorylation of GCN2 and eIF2α

The central sensor kinase in the canonical AAR pathway is the General Control Nonderepressible 2 (GCN2). mdpi.com Under conditions of amino acid sufficiency, GCN2 remains largely inactive. However, upon the accumulation of uncharged tRNAs induced by this compound, GCN2 becomes activated. harvard.eduoup.com The uncharged tRNAs are thought to bind to a region of GCN2 that is related to histidyl-tRNA synthetase, triggering a conformational change that leads to its autophosphorylation. harvard.eduoup.com The translational activator GCN1 is necessary for this GCN2 activation, as it helps transfer the uncharged tRNAs from the ribosome to GCN2. harvard.edunih.gov

Transcriptional Upregulation of AAR-Associated Genes

While phosphorylated eIF2α represses global translation, it paradoxically enhances the translation of a select group of mRNAs, most notably that of Activating Transcription Factor 4 (ATF4). harvard.eduoup.com The mechanism for this selective translation involves upstream open reading frames (uORFs) in the 5' untranslated region of the ATF4 mRNA. mdpi.com Under normal conditions, these uORFs prevent the translation of the main ATF4 coding sequence. However, under the stress conditions induced by this compound, the limited availability of the eIF2α ternary complex allows ribosomes to bypass these inhibitory uORFs and initiate translation of the ATF4 protein. mdpi.com

As a key transcription factor of the AAR pathway, ATF4 then moves to the nucleus and activates the expression of a wide array of genes involved in adapting to the stress. harvard.edu These genes function to increase the intracellular supply of amino acids and mitigate cellular damage. Research has identified several canonical AAR target genes that are significantly upregulated in response to this compound treatment in various tissues. researchgate.netscispace.com

Table 1: this compound-Induced Upregulation of AAR-Associated Genes

| Gene Symbol | Gene Name | Function |

|---|---|---|

| ATF4 | Activating Transcription Factor 4 | Master transcriptional activator of the AAR pathway. harvard.edumdpi.com |

| CHOP | C/EBP Homologous Protein | A transcription factor involved in the unfolded protein response and apoptosis. harvard.edu |

| ASNS | Asparagine Synthetase | An enzyme involved in the biosynthesis of the amino acid asparagine. researchgate.net |

Exploration of Non-Canonical AAR Pathways

While the GCN2-eIF2α-ATF4 axis represents the canonical AAR pathway, emerging evidence indicates that this compound's biological effects are not mediated exclusively through this signaling cascade. harvard.edu Some of the compound's most significant immunomodulatory actions occur independently of GCN2, pointing to the existence of non-canonical AAR pathways. harvard.edupnas.org

Identification and Investigation of GCN2-Independent Mechanisms

A pivotal discovery was that this compound's ability to inhibit the differentiation of pro-inflammatory Th17 cells is not fully reversed in cells lacking GCN2. harvard.edu Similarly, the suppression of inflammatory mediators, such as Matrix Metalloproteinase 13 (MMP13), in response to inflammatory stimuli like TNF-α, persists in GCN2-deficient cells treated with this compound. pnas.orgnih.gov This demonstrates that while this compound does activate the canonical GCN2 pathway, a separate, GCN2-independent mechanism is responsible for some of its key therapeutic effects. nih.govpnas.org

Further studies have revealed that the attenuation of bulk protein synthesis by this compound can also be atypical. At higher concentrations, the decrease in translation occurs to a similar extent in wild-type cells, cells lacking GCN2, and cells where eIF2α cannot be phosphorylated. embopress.orgnih.gov This suggests that while this compound does induce the canonical ISR adaptations, the translational attenuation component can operate independently of the GCN2-eIF2α axis, possibly through mechanisms like ribosome pausing. embopress.orgnih.gov These GCN2-independent activities are still a direct result of EPRS inhibition, as they are reversed by the addition of excess proline. embopress.orgnih.gov

Role of GCN1/RWDD1/DRG2 Complex in Immunomodulation

The search for the components of the non-canonical pathway has focused on proteins that interact with the core machinery of the AAR. GCN1, a large protein that binds to ribosomes and is required for GCN2 activation, has emerged as a key player in these alternative mechanisms. harvard.edunih.gov Research shows that the GCN2-independent suppression of inflammatory gene expression by this compound is, however, dependent on GCN1. nih.govnih.gov This finding uncouples the function of GCN1 from its canonical role as a GCN2 activator and suggests it has distinct signaling functions. nih.gov

In yeast, GCN1 is known to interact with other proteins, including Gir2. harvard.edu Co-immunoprecipitation studies in human cells have validated the formation of an analogous complex consisting of GCN1, RWD Domain-Containing Protein 1 (RWDD1), and Developmentally Regulated GTP-Binding Protein 2 (DRG2). harvard.edu The observation that this compound's immunomodulatory effects may involve this GCN1/RWDD1/DRG2 complex hints at a non-canonical AAR signaling pathway that contributes to its anti-inflammatory properties. harvard.edu

Interconnectivity of TGF-β and AAR Signaling Axes in this compound Action

The therapeutic efficacy of this compound, particularly in diseases characterized by both fibrosis and inflammation, appears to stem from its ability to modulate two major signaling pathways: the Transforming Growth Factor-beta (TGF-β) pathway and the Amino Acid Response (AAR) pathway. nih.govsemanticscholar.org These two axes are not entirely separate, and their interconnectivity is crucial to understanding the compound's multifaceted action. wjgnet.comresearchgate.net

This compound has been shown to inhibit the TGF-β signaling pathway, a central driver of fibrosis in numerous tissues. semanticscholar.org Its mechanism involves acting downstream of the TGF-β receptor. wjgnet.commdpi.com Specifically, this compound inhibits the phosphorylation of Smad3, a key intracellular transducer of the TGF-β signal. nih.govsemanticscholar.orgmdpi.com This inhibition prevents the nuclear translocation of the Smad complex and the subsequent transcription of pro-fibrotic genes, such as those for collagen. semanticscholar.orgmdpi.com

Concurrently, this compound activates the AAR pathway through its inhibition of EPRS, which, as discussed, leads to the suppression of Th17 cell differentiation. wjgnet.comnih.gov Th17 cells are potent drivers of inflammation and are implicated in a variety of autoimmune diseases. mdpi.com A critical point of intersection is that TGF-β itself is one of the cytokines required to induce the differentiation of naive T cells into the Th17 lineage. nih.govmdpi.com Therefore, this compound exerts a dual effect on this process: it directly inhibits Th17 differentiation by activating the AAR pathway, and it may also indirectly affect the Th17-promoting environment by inhibiting TGF-β signaling. This link between the TGF-β and AAR pathways highlights a synergistic mechanism that underpins this compound's potent anti-fibrotic and anti-inflammatory effects. wjgnet.comnih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-nitroquinoline 1-oxide |

| AMG PERK44 |

| Asparagine |

| Bay-876 |

| Borrelidin |

| Bortezomib |

| CB-839 |

| CB5083 |

| Cycloheximide |

| Glutamate |

| GSK2837808A |

| This compound |

| Histidinol |

| Lenalidomide |

| NCT-503 |

| Proline |

| Rapamycin |

| TAP20 |

| Thalidomide |

| Thapsigargin |

| Tunicamycin |

| V-9302 |

Anti Fibrotic Research

Modulation of Extracellular Matrix (ECM) Dynamics

The anti-fibrotic effects of Halofuginone are centrally linked to its ability to alter the composition and turnover of the extracellular matrix. patsnap.com The ECM is a complex network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. In fibrotic diseases, the balance between ECM production and degradation is disrupted, leading to an accumulation of connective tissue, with collagen type I being the major constituent. nih.gov this compound intervenes in this process by directly targeting key cellular pathways involved in ECM synthesis and remodeling. nih.govnih.gov

A primary mechanism through which this compound exerts its anti-fibrotic effects is by specifically inhibiting the synthesis of collagen, particularly type I collagen. nih.govnih.gov This inhibition occurs at the transcriptional level and has been observed in a variety of cell types and animal models of fibrosis. ima.org.ilnih.gov The specificity of this compound for type I collagen makes it a significant compound for research into fibrotic diseases where this collagen type is overly produced. nih.govnih.gov

This compound has been demonstrated to be a potent inhibitor of collagen type α1(I) gene expression. nih.govnih.gov This effect is achieved at extremely low concentrations of the compound. nih.govnih.gov Research has shown that this compound's inhibitory action may be mediated through its interference with the transforming growth factor-beta (TGF-β) signaling pathway. nih.gov Specifically, it has been found to block the phosphorylation and subsequent activation of Smad3, a key protein that, once activated by TGF-β, moves into the nucleus to promote the transcription of fibrosis-related genes, including the gene for type I collagen. mdpi.comnih.gov This inhibitory effect on Smad3 activation appears to be specific, as this compound does not seem to affect the activation of Smad2. nih.gov

| Study Focus | Model System | Key Findings on Collagen Type I Gene Expression | Reference(s) |

| Mechanism of Action | Fibroblast Cultures | Reduced level of α2(I) collagen mRNA; Greatly reduced activity of the α2(I) collagen promoter. | nih.gov |

| Liver Fibrosis | Dimethylnitrosamine (DMN)-induced rats | Almost completely prevented the increase in collagen type I gene expression. | nih.govtau.ac.il |

| Abdominal Adhesions | Rat model of postoperative adhesions | Prevented the increase in collagen α1(I) gene expression observed in operated rats. | nih.gov |

| Vascular Smooth Muscle Cells | In vitro cell culture | Inhibited collagen type α1(I) gene expression in Smooth Muscle Cells (SMCs). | ahajournals.org |

This compound's role in modulating the ECM extends to its influence on matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of ECM components. The interaction is complex, with studies reporting both inhibitory and stimulatory effects on different MMPs.

Some research has indicated that this compound can inhibit the activity of certain MMPs. For instance, it has been shown to suppress the expression and gelatinolytic activity of MMP-2, also known as gelatinase A, in human breast cancer cells. nih.govdrugbank.com This inhibition of MMP-2 is thought to contribute to this compound's anti-tumoral effects by reducing cancer cell invasion. nih.gov

Conversely, other studies have demonstrated that this compound can upregulate the expression of different MMPs. In rat hepatic stellate cells, a key cell type involved in liver fibrosis, this compound was found to significantly increase the expression of MMP-3 (stromelysin-1) and MMP-13 (collagenase-3). nih.gov This upregulation was observed both in vitro and in vivo in cirrhotic rats. nih.gov

| MMP Type | Effect of this compound | Cell/Tissue Model | Reference(s) |

| MMP-2 (Gelatinase A) | Inhibition of expression and activity | Human breast cancer cells (MDA-MB-435) | nih.gov |

| MMP-3 (Stromelysin-1) | Upregulation of expression (10- to 50-fold) | Rat hepatic stellate cells | nih.gov |

| MMP-13 (Collagenase-3) | Upregulation of expression (10- to 50-fold) | Rat hepatic stellate cells | nih.gov |

A significant aspect of this compound's influence on MMPs is its ability to increase the activity of collagenases, enzymes that specifically break down collagen fibers. The observed upregulation of MMP-13, a potent collagenase, in hepatic stellate cells is particularly relevant to the resolution of fibrosis. nih.gov Treatment with this compound at submicromolar concentrations led to a two- to three-fold increase in interstitial collagenase activity in these cells. nih.govresearchgate.net This induction of fibrolytic MMPs like MMP-13 suggests that in addition to inhibiting new collagen synthesis, this compound may also promote the breakdown of existing fibrotic matrix, making it a promising agent for anti-fibrotic therapies. nih.gov

Influence on Matrix Metalloproteinase (MMP) Activity

Augmentation of Tissue Inhibitors of Matrix Metalloproteinases (TIMPs)

The balance between matrix metalloproteinases (MMPs), which degrade the extracellular matrix (ECM), and their endogenous inhibitors, the Tissue Inhibitors of Matrix Metalloproteinases (TIMPs), is critical in tissue remodeling and fibrosis. An imbalance favoring TIMPs leads to excessive ECM accumulation. Research into this compound's effect on this balance has yielded context-dependent results.

In a rat model of liver fibrosis induced by thioacetamide (B46855), this compound treatment was observed to decrease the levels of TIMP-2, which were highly elevated in the fibrotic liver, to near-normal levels. nih.gov This suggests that in this context, this compound helps restore a more normal matrix remodeling environment by reducing the over-expression of this MMP inhibitor. nih.gov Similarly, in a concanavalin (B7782731) A-induced liver fibrosis model, this compound treatment significantly lowered the levels of TIMP2 in liver tissue. nih.gov Another study in cirrhotic rats found that this compound suppressed tissue inhibitor of metalloproteinase-1 (TIMP-1) by 50%. nih.gov

Conversely, some evidence suggests this compound may increase collagenase activity by augmenting the synthesis of TIMPs, which regulate MMP activity. mdpi.com This apparent contradiction highlights the complexity of this compound's interaction with the MMP/TIMP axis, which may vary depending on the specific tissue, disease model, and the particular TIMP isoform being investigated.

Impact on Myofibroblast Differentiation and Function

Myofibroblasts are the primary cell type responsible for the excessive deposition of ECM proteins, particularly collagen type I, which is the hallmark of fibrosis. This compound exerts significant inhibitory effects on both the formation and function of these cells. researchgate.netmdpi.com

A pivotal event in the onset of fibrosis is the differentiation of quiescent fibroblasts into activated myofibroblasts, a process largely driven by transforming growth factor-beta (TGF-β). nih.govtandfonline.com this compound has been consistently shown to inhibit this transition. researchgate.netnih.gov The primary mechanism is the inhibition of TGF-β-dependent Smad3 phosphorylation. researchgate.netresearchgate.netnih.gov By preventing the phosphorylation of Smad3, this compound blocks its translocation to the nucleus, thereby inhibiting the transcription of target genes, including those responsible for the myofibroblast phenotype like α-smooth muscle actin (α-SMA). researchgate.nettandfonline.comnih.gov This action effectively halts the activation of fibroblasts and their ability to synthesize large quantities of ECM. researchgate.nettandfonline.com

Beyond preventing their formation, this compound also curtails the proliferation of already activated fibroblasts. This has been demonstrated across various fibroblast types. In studies using fibroblast-like synoviocytes from rheumatoid arthritis patients, this compound reduced cell proliferation. nih.gov Similarly, it inhibited the proliferation of rat renal papillary fibroblasts in a dose-dependent and reversible manner. karger.comkarger.com Notably, this compound was capable of almost completely abolishing the proliferative stimulation induced by potent mitogens like platelet-derived growth factor (PDGF). karger.comkarger.com Research on keloid fibroblasts further confirms that this compound can impair their proliferation, even in the presence of pro-fibrotic TGF-β1 stimulation. nih.gov

Preclinical Efficacy in Organ-Specific Fibrosis Models

The anti-fibrotic potential of this compound has been validated in numerous preclinical animal models that mimic human fibrotic diseases in specific organs.

This compound has shown efficacy in models of skin fibrosis. In the tight skin mouse (Tsk) model of scleroderma, administration of this compound prevented the development of cutaneous hyperplasia (dermal fibrosis). nih.gov It has also been evaluated in murine models of chronic graft-versus-host disease (cGvHD), a condition that shares clinical characteristics with scleroderma, including skin fibrosis. researchgate.netnih.gov In these models, this compound decreased collagen synthesis and prevented skin fibrosis. researchgate.netnih.govscispace.com The mechanism in these models is attributed to the inhibition of collagen type I synthesis. researchgate.netnih.gov Furthermore, topical application of a this compound-containing ointment on a cGvHD patient resulted in a marked reduction in skin collagen synthesis and a measurable clinical improvement in skin tightness and neck rotation. tau.ac.il

Table 1: Summary of this compound's Effects in Cutaneous Fibrosis Models

| Model | Disease Mimicked | Key Findings | Reference |

|---|---|---|---|

| Tight Skin (Tsk) Mouse | Scleroderma | Prevented development of dermal fibrosis; Reduced collagen synthesis. | nih.gov |

| Murine cGvHD | Chronic Graft-Versus-Host Disease | Decreased collagen synthesis; Prevented skin fibrosis. | researchgate.netnih.govscispace.com |

This compound's efficacy has been extensively documented in various models of liver fibrosis.

Chemically-Induced Fibrosis: In rat models using toxins like thioacetamide (TAA) or dimethylnitrosamine to induce cirrhosis, this compound prevented the expression of the collagen type α1(I) gene. nih.govwho.int In the TAA model, it prevented the activation of most hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver. nih.gov Remarkably, when administered to rats with established fibrosis, this compound led to an almost complete resolution of the condition, restoring collagen levels and the number of activated HSCs to those seen in control animals. nih.gov Similar protective effects have been noted in carbon tetrachloride (CCl4)-induced liver fibrosis models, which are widely used to study toxic liver damage. nih.govmeliordiscovery.comnih.gov

Schistosomal Fibrosis: Schistosomiasis, a parasitic infection, is a major cause of liver fibrosis worldwide. frontiersin.orgnih.gov In a mouse model of schistosomal liver fibrosis, this compound was found to be effective in controlling the fibrotic process. who.int Its efficacy was evaluated by measuring reductions in liver weight, hepatic hydroxyproline (B1673980) and total collagen content, and by histopathological assessment of granuloma size and collagen deposition. who.int The therapeutic benefit was most significant when this compound was administered in combination with the anti-parasitic drug praziquantel. who.int

Table 2: Preclinical Efficacy of this compound in Hepatic Fibrosis Models

| Model Type | Inducing Agent | Animal Model | Key Anti-Fibrotic Outcomes | Reference |

|---|---|---|---|---|

| Chemically-Induced | Thioacetamide (TAA) | Rat | Prevented HSC activation; Reduced collagen α1(I) gene expression; Resolved established fibrosis. | nih.gov |

| Chemically-Induced | Dimethylnitrosamine | Rat | Prevented collagen type I gene expression. | who.int |

| Chemically-Induced | Concanavalin A | Mouse | Reduced serum transaminases; Lowered levels of hyaluronic acid, procollagen (B1174764) III, and TGF-β1. | nih.gov |

Muscular Dystrophies

Fibrosis is a significant secondary pathology in several muscular dystrophies, contributing to muscle weakness and impaired regeneration. This compound has been investigated in preclinical models of Duchenne muscular dystrophy, congenital muscular dystrophy, and dysferlinopathy for its ability to mitigate this fibrotic response.

Duchenne Muscular Dystrophy (DMD): In the mdx mouse model of DMD, this compound has been shown to reduce fibrosis in limb, diaphragm, and cardiac muscles. Studies have demonstrated that treatment with this compound leads to a significant reduction in collagen content and degenerative areas within the diaphragm of mdx mice. This anti-fibrotic effect is associated with improvements in muscle histopathology and function. Specifically, research has highlighted the differential effects of this compound's enantiomers, with the (+)-halofuginone form showing greater efficacy in reducing fibrosis and improving motor coordination compared to the racemic mixture or the (-)-enantiomer. The mechanism of action in this context involves the inhibition of Smad3 phosphorylation, which is a key step in the TGF-β signaling pathway that drives fibrosis. Furthermore, this compound treatment has been associated with an increase in utrophin levels, a protein that can functionally compensate for the lack of dystrophin and is inversely correlated with fibrosis in DMD.

Congenital Muscular Dystrophy (CMD): Research has also pointed to the anti-fibrotic potential of this compound in models of congenital muscular dystrophy. Studies have reported that this compound can inhibit fibrosis in animal models of CMD, contributing to improved muscle health.

Dysferlinopathy: Dysferlinopathies, such as Limb-girdle muscular dystrophy type 2B (LGMD2B) and Miyoshi myopathy, are caused by mutations in the dysferlin gene and are characterized by muscle inflammation and collagen deposition. In dysferlin-deficient mice (dysf-/-), this compound treatment has been shown to reduce collagen content, inflammatory infiltrates, and the number of centrally-nucleated myofibers in skeletal muscles. Early intervention with this compound in these models prevented the late-stage development of significant fibrosis and almost completely abolished cardiac fibrosis. The compound was found to inhibit Smad3 phosphorylation and macrophage and myofibroblast infiltration into the dystrophic muscle. Beyond its anti-fibrotic effects, this compound has also been observed to improve muscle cell membrane integrity and repair in dysf-/- mice by promoting lysosome scattering and increasing levels of synaptotagmin-7, a protein involved in membrane resealing.

Table 1: Effects of this compound in Muscular Dystrophy Models

| Muscular Dystrophy Type | Animal Model | Key Anti-Fibrotic Findings | Associated Molecular Mechanisms |

|---|---|---|---|

| Duchenne Muscular Dystrophy | mdx mice | Reduced collagen content and degenerative areas in diaphragm and cardiac muscle. | Inhibition of Smad3 phosphorylation; Increased utrophin levels. |

| Congenital Muscular Dystrophy | Animal Models | Inhibition of fibrosis. | Not specified in the provided context. |

| Dysferlinopathy | dysf-/- mice | Decreased collagen content, inflammation, and cardiac fibrosis. | Inhibition of Smad3 phosphorylation; Increased synaptotagmin-7 levels. |

Other Fibrotic Conditions

The anti-fibrotic activity of this compound has been evaluated in a variety of other conditions where excessive collagen deposition is a key pathological feature.

Esophageal Fibrosis: In animal models of caustic esophageal injury, this compound has demonstrated a significant ability to prevent the formation of esophageal strictures. Treatment with this compound in rats with sodium hydroxide-induced esophageal burns resulted in reduced esophageal wall thickness, increased esophageal patency, and higher survival rates. The compound was found to significantly lower the levels of hydroxyproline, a major component of collagen, at the site of injury. These findings suggest that by inhibiting type I collagen synthesis, this compound can mitigate the fibrotic response that leads to narrowing of the esophagus after chemical injury.

Cardiac Fibrosis: The transforming growth factor-beta (TGF-β) signaling pathway is a critical mediator of cardiac fibrosis following injuries such as myocardial infarction. This compound, as a known inhibitor of TGF-β-mediated Smad3 activation, has been identified as a potent anti-fibrotic agent in the context of cardiac remodeling. In a mouse model of acute viral myocarditis, this compound treatment increased survival rates and reduced inflammation. This was associated with a decrease in the expression of TGF-β1 and other pro-inflammatory cytokines, suggesting that this compound can alleviate cardiac inflammation and fibrosis by downregulating the TGF-β1 signaling pathway.

Surgical Adhesions: Postoperative abdominal adhesions are a common complication of surgery, resulting from a fibrotic healing process that bridges tissues and organs. Research in rat models has shown that this compound can significantly prevent the formation of these adhesions. Following surgical trauma to the cecum, this compound treatment, administered either orally or locally, reduced the number and severity of adhesions. This effect was linked to the prevention of the upregulation of collagen α1(I) gene expression and a subsequent reduction in collagen deposition at the surgical site. Studies on a rat uterine horn injury model also demonstrated that amnion membranes coated with this compound were effective in reducing both the incidence and severity of adhesions.

Table 3: this compound Research in Other Fibrotic Conditions

| Condition | Animal Model | Key Anti-Fibrotic Findings |

|---|---|---|

| Esophageal Fibrosis | Rat (Caustic Injury) | Reduced esophageal stricture formation, decreased wall thickness, and lower hydroxyproline levels. |

| Urethral Fibrosis | Rat, Rabbit (Electrocoagulation) | Limited formation of de novo and recurrent strictures; Prevented increase in collagen α1(I) gene expression. |

| Cardiac Fibrosis | Mouse (Viral Myocarditis) | Increased survival and reduced inflammation; Decreased TGF-β1 expression. |

| Surgical Adhesions | Rat (Cecal Abrasion, Uterine Horn Injury) | Reduced number and severity of adhesions; Prevented increase in collagen α1(I) gene expression. |

Resolution of Established Fibrotic Conditions

A distinguishing feature of this compound in anti-fibrotic research is its potential not only to prevent the onset of fibrosis but also to promote the resolution of pre-existing fibrotic conditions. This capability has been demonstrated in several preclinical models of organ fibrosis.

In a rat model of thioacetamide-induced liver fibrosis, administration of this compound to animals with established fibrosis led to an almost complete resolution of the condition. The treatment resulted in a normalization of collagen levels, collagen α1(I) gene expression, and the number of alpha-smooth muscle actin-positive cells, which are markers of activated hepatic stellate cells, the primary collagen-producing cells in the liver. This suggests that this compound can reverse the pathological changes associated with advanced liver fibrosis.

Similarly, in the context of muscular dystrophy, this compound has shown efficacy in treating established fibrosis. In a study involving older mdx mice (a model for Duchenne muscular dystrophy) with pre-existing muscle fibrosis, treatment with this compound resulted in a significant decrease in fibrosis in both the diaphragm and quadriceps muscles. This was accompanied by a reduction in collagen I and III expression and total collagen protein content. Importantly, this structural improvement was correlated with functional recovery, including enhanced cardiac and respiratory function, and improved exercise tolerance.

The mechanism underlying the resolution of established fibrosis by this compound is multifaceted. It involves the direct inhibition of new collagen synthesis by blocking the TGF-β/Smad3 signaling pathway. This reduction in the pro-fibrotic drive is a critical first step. In addition to inhibiting collagen production, this compound has been suggested to influence the activity of matrix metalloproteinases (MMPs), enzymes that are responsible for the degradation of extracellular matrix components, including collagen. By potentially shifting the balance from matrix deposition to matrix degradation, this compound facilitates the breakdown and removal of existing scar tissue.

This ability to reverse established fibrosis sets this compound apart from many other anti-fibrotic agents that are primarily effective when administered prophylactically. The potential to treat, rather than just prevent, fibrotic diseases holds significant therapeutic promise.

Table 4: Resolution of Established Fibrosis with this compound

| Disease Model | Key Findings on Resolution of Fibrosis |

|---|---|

| Thioacetamide-Induced Liver Fibrosis in Rats | Almost complete resolution of the fibrotic condition; Normalization of collagen levels and gene expression. |

| Duchenne Muscular Dystrophy (mdx mice) | Decreased established fibrosis in diaphragm and quadriceps; Reduced collagen I and III expression; Improved cardiac and respiratory function. |

Oncology Research

Anti-Proliferative and Pro-Apoptotic Mechanisms

Halofuginone exhibits potent anti-proliferative and pro-apoptotic activities across a range of cancer cell types. These effects are attributed to its ability to interfere with fundamental cellular processes required for cancer cell survival and growth.

Inhibition of Cancer Cell Proliferation

This compound has been demonstrated to inhibit the proliferation of various cancer cells in a dose-dependent manner. For instance, in studies on colorectal cancer (CRC) cells, treatment with this compound led to a significant reduction in cell viability. nih.gov Similarly, its anti-proliferative effects have been observed in breast cancer cells, hepatocellular carcinoma, and non-small cell lung cancer (NSCLC). nih.govonclive.comnih.gov Research on oral squamous cell carcinoma (OSCC) has also shown that this compound can dose-dependently inhibit the viability and proliferation of cancer-associated fibroblasts (CAFs), which are crucial for tumor growth and metastasis. mdpi.com The inhibitory action of this compound on cell proliferation is a cornerstone of its anti-cancer potential.

Table 1: Effect of this compound on Cancer Cell Proliferation

| Cell Line | Cancer Type | Observed Effect |

| SW480 and HCT116 | Colorectal Cancer | Reduced cell viability in a time- and dose-dependent manner. nih.gov |

| MCF-7 and MDA-MB-231 | Breast Cancer | Inhibition of cell growth. nih.gov |

| HepG2 | Hepatocellular Carcinoma | Inhibition of in vitro proliferation with an IC50 of 72.7 nM for 72h. onclive.com |

| HCC827 and H1975 | Lung Adenocarcinoma | Inhibition of proliferation. nih.gov |

| OSCC-derived CAFs | Oral Squamous Cell Carcinoma | Dose-dependent inhibition of viability and proliferation. mdpi.com |

Induction of Apoptosis in Malignant Cell Lines

A key mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. In human colorectal cancer cells, this compound treatment has been shown to increase the percentage of both early and late apoptotic cells. nih.gov This pro-apoptotic effect is often associated with the generation of reactive oxygen species (ROS). nih.govnih.gov

Studies on breast cancer cells have corroborated these findings, demonstrating that this compound induces apoptosis, which is a critical characteristic of potential anti-cancer agents. nih.gov The apoptotic process triggered by this compound can involve the activation of the caspase cascade, including caspase-3, -8, and -9, and the cleavage of poly (ADP-ribose) polymerase (PARP). onclive.comnih.gov Furthermore, in mantle cell lymphoma cells, this compound has been observed to induce apoptosis in a time- and concentration-dependent manner. researchgate.net

Cell Cycle Arrest (G0/G1, S, G2/M Phases)

This compound has been found to disrupt the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at various phases. A common observation is the arrest of cancer cells in the G0/G1 phase. For example, in colorectal cancer cells, this compound treatment leads to an arrest in the G1/G0 phase. nih.gov This G1/G0 phase arrest has also been noted in combination studies with artemisinin in various cancer cell lines, where the combination synergistically increased the population of cells in this phase. nih.gov

In hepatocellular carcinoma cells (HepG2), this compound treatment resulted in an increased proportion of cells in the G0/G1 phase in a dose-dependent manner. onclive.com This effect on the cell cycle is often linked to the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27. onclive.comnih.gov In some instances, such as in non-small cell lung cancer cells, this compound has been shown to cause an S phase block. nih.gov

Modulation of Oncogenic Signaling Pathways

The anti-cancer activities of this compound are underpinned by its ability to modulate critical signaling pathways that are often dysregulated in cancer.

Suppression of PI3K/AKT/mTORC1 Signaling

The PI3K/AKT/mTORC1 pathway is a central signaling cascade that promotes cell growth, proliferation, and survival, and its overactivation is a common feature of many cancers. This compound has been shown to effectively suppress this pathway. In colorectal cancer cells, this compound treatment leads to the downregulation of the Akt/mTORC1 signaling pathway. nih.govfrontiersin.org This suppression is evidenced by reduced phosphorylation of key downstream targets of mTORC1, such as p70S6K and 4E-BP1. nih.gov

Similarly, in uterine leiomyoma cells, this compound was found to significantly lower the levels of phosphorylated AKT and p70S6K, indicating an inactivation of the AKT/mTOR signaling pathway. Gene expression profiling in non-small cell lung cancer has also identified the PI3K/AKT pathway as one of the top-ranked pathways affected by this compound.

Table 2: Impact of this compound on PI3K/AKT/mTORC1 Signaling

| Cell Line/Cancer Type | Key Findings |

| Colorectal Cancer | Downregulated Akt/mTORC1 signaling pathway. nih.govfrontiersin.org |

| Uterine Leiomyoma (ELT3 cells) | Significantly lowered p-AKT/AKT and p-p70S6/p70S6 ratios. |

| Non-Small Cell Lung Cancer | PI3K/AKT signaling identified as a top-ranked pathway affected by this compound. |

| SW480 and HCT116 | Dose-dependent decrease in phosphorylation of Akt, mTORC1, p70S6, and 4EBP1. nih.gov |

Inhibition of JAK-STAT Pathways

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a crucial role in mediating cellular responses to cytokines and growth factors, and its aberrant activation is implicated in various cancers. Research suggests that this compound can interfere with this signaling cascade.

In studies on malignant mesothelioma and non-small-cell lung cancer cells, this compound was found to inhibit cancer cell proliferation via the STAT3 pathway. nih.gov The anti-cancer effects of this compound in these lung-derived cancers were attributed to the deregulation of signal transduction pathways, including STAT3. nih.gov Furthermore, the effects of this compound on the differentiation of T helper 17 (Th17) cells, which are involved in inflammation and autoimmunity, have been linked to a reduced expression of STAT3. nih.gov

Downregulation of MAPK/ERK Cascades

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, migration, and apoptosis. nih.gov Its dysregulation is a frequent event in many human cancers. nih.gov The effect of this compound on the MAPK/ERK cascade appears to be context-dependent, with different outcomes observed in various cancer types.

In gastric cancer cells, this compound has been found to induce the phosphorylation of ERK (p-ERK). nih.govnih.gov Mechanistic studies using RNA sequencing identified that this compound treatment led to the downregulation of Protein Tyrosine Phosphatase, Receptor Type R (PTPRR), a key negative regulator upstream of the ERK signaling pathway. nih.gov This suggests that in this specific cancer type, this compound may enhance ERK signaling by inhibiting its inhibitor. nih.gov Conversely, other research in lung cancer cells has demonstrated that this compound can inhibit cancer cell proliferation by downregulating ERK phosphorylation, highlighting the variable nature of its impact on this pathway depending on the cellular environment. frontiersin.org

Influence on NRF2 Signaling

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that plays a central role in the cellular defense against oxidative and xenobiotic stresses by regulating the expression of antioxidant and detoxification genes. nih.gov While protective in normal cells, the constitutive activation of the NRF2 pathway in cancer cells contributes to enhanced cell proliferation, survival, and resistance to chemotherapy and radiotherapy. nih.gov

This compound has been identified as an effective inhibitor of NRF2. nih.gov It enhances the chemosensitivity of cancer cells by suppressing the accumulation of the NRF2 protein. nih.gov The mechanism of action involves the induction of a cellular amino acid starvation response, which in turn represses global protein synthesis and leads to the rapid depletion of NRF2. nih.gov By inhibiting prolyl-tRNA synthetase, this compound decreases NRF2 protein synthesis. nih.gov This provides a preclinical proof-of-concept for using this compound to overcome NRF2-mediated chemoresistance in various forms of cancer. nih.gov

Alteration of Glucose Metabolism (e.g., Warburg Effect)

A hallmark of cancer cell metabolism is the Warburg effect, a phenomenon where cancer cells preferentially utilize aerobic glycolysis—converting glucose to lactate even in the presence of oxygen—rather than the more efficient oxidative phosphorylation pathway used by normal cells. nih.govwikipedia.orgnih.gov This metabolic reprogramming supports the anabolic needs of rapidly proliferating cells by providing building blocks for biomass. nih.gov

This compound has been shown to inhibit the growth of colorectal cancer (CRC) by targeting this altered metabolism. researchgate.net It exerts its effects by downregulating the Akt/mTORC1 signaling pathway, a central regulator of cellular growth and metabolism. researchgate.net Treatment of human CRC cells with this compound resulted in an inhibition of cell proliferation and a reduction in the levels of phosphorylated Akt, mTORC1, and their downstream effectors p70S6 and 4EBP1. researchgate.net Subsequent metabolomic analysis revealed that this signaling inhibition leads to slower rates in both glycolytic flux and the glucose-derived tricarboxylic acid (TCA) cycle flux, effectively countering the Warburg effect. researchgate.net

Anti-Angiogenic Properties in Tumor Progression

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.govnih.gov this compound is recognized as a potent inhibitor of angiogenesis. nih.govresearchgate.net Its anti-angiogenic activity has been demonstrated in vivo, where systemic administration of this compound markedly inhibited basic fibroblast growth factor (bFGF)-induced neovascularization. nih.gov In models of mouse bladder carcinoma, oral administration of this compound resulted in a significant decrease in blood vessel density within the tumor tissue. nih.gov This profound anti-tumoral effect is attributed in part to its ability to disrupt tumor vascularization. nih.gov

Inhibition of Endothelial Cell Functions

The anti-angiogenic effects of this compound are mediated through its direct impact on endothelial cells, which form the lining of blood vessels. Research has shown that this compound treatment leads to the profound inhibition of several sequential events in the angiogenic cascade. nih.gov These include the impairment of capillary tube formation, the inhibition of vascular sprouting, and the disruption of subendothelial extracellular matrix deposition. nih.gov

A key mechanism underlying this compound's anti-angiogenic and anti-metastatic activity is its ability to inhibit the expression of Matrix Metalloproteinase-2 (MMP-2). nih.govdrugbank.comaacrjournals.org MMP-2, a type IV collagenase, plays a critical role in the degradation of the extracellular matrix (ECM), a necessary step for tumor cell invasion, metastasis, and angiogenesis. aacrjournals.org

This compound has been shown to suppress MMP-2 at the transcriptional level. aacrjournals.org Studies on bladder carcinoma cells demonstrated that the compound inhibits the activity of the MMP-2 promoter. aacrjournals.org Further investigation into the molecular mechanism revealed that this inhibition is mediated by the transcription factor Early growth response 1 (Egr-1). nih.govtechnion.ac.il this compound upregulates Egr-1, which then binds to the MMP-2 promoter and inhibits its activity. nih.govtechnion.ac.il This effect has been observed across various cancer cell types, including breast cancer and hepatocellular carcinoma. nih.govresearchgate.net

| Cancer Type | Cell Line/Model | Key Finding | Reference |

|---|---|---|---|

| Bladder Carcinoma | MBT2-t50 (murine), 5637 (human) | Inhibits MMP-2 gene expression by suppressing the MMP-2 promoter activity. | aacrjournals.org |

| Breast Cancer | MDA-MB-435 (human) | Inhibition of MMP-2 gelatinolytic activity is mediated by the upregulation of the Egr-1 transcription factor. | nih.gov |

| Hepatocellular Carcinoma (HCC) | Chemically induced rat model | Reduced the percentage of active MMP-2 in both tumor and non-neoplastic liver tissue. | researchgate.net |

| Oral Squamous Cell Carcinoma (OSCC) | Orthotopic mouse model | Reduced MMP2 expression and collagen deposition in the tumor stroma. | frontiersin.org |

| General Endothelial Cells | In vitro models | Abrogates endothelial cell MMP-2 expression as part of its anti-angiogenic effect. | nih.gov |

The basement membrane is a specialized layer of the extracellular matrix that separates epithelial and endothelial cells from the underlying connective tissue. mdpi.com Its degradation by enzymes like MMP-2 is a crucial step for cancer cells to invade surrounding tissues and for new blood vessels to form. aacrjournals.orgmdpi.com

Consistent with its potent inhibition of MMP-2 expression, this compound effectively impairs the ability of cancer cells to invade the basement membrane. nih.govaacrjournals.org In in vitro chemoinvasion assays using Matrigel-coated filters, which mimic a reconstituted basement membrane, this compound-treated bladder carcinoma cells demonstrated a significantly reduced ability to invade through the Matrigel layer. aacrjournals.org This functional impairment of basement membrane invasion is a direct consequence of the transcriptional suppression of the MMP-2 gene, underscoring a critical aspect of this compound's anti-metastatic and anti-angiogenic capabilities. aacrjournals.org

Effects on the Tumor Microenvironment and Stroma

This compound significantly impacts the tumor microenvironment (TME) by targeting both cellular and non-cellular components of the tumor stroma. nih.govnih.govoncotarget.com The dense and complex stroma in many cancers, particularly pancreatic ductal adenocarcinoma (PDA), creates biophysical barriers that protect the tumor and impede drug delivery. aacrjournals.orgumn.edusigmaaldrich.com this compound acts as a potent antifibrotic agent, reengineering the stroma to move it toward a more normalized state. aacrjournals.orgumn.edu It achieves this by targeting activated cancer-associated fibroblasts (CAFs), which are primary constituents of the tumor stroma responsible for excessive ECM deposition. nih.govnih.gov By inhibiting CAF activity, this compound disrupts the supportive network essential for tumor progression. nih.govnih.gov

A critical aspect of this compound's anti-cancer activity is its ability to dismantle the protective stromal barriers that shield tumors. aacrjournals.orgumn.edu In preclinical models of pancreatic ductal adenocarcinoma, this compound effectively disrupts these physical barriers by decreasing the activation of fibroblasts and reducing key ECM components that contribute to stromal resistance. aacrjournals.orgumn.edusigmaaldrich.com This "stromal reengineering" facilitates better distribution of therapeutic agents and alters the immune landscape within the tumor. aacrjournals.org By breaking down these barriers, this compound can improve the access of immune cells, such as cytotoxic T cells, to the tumor, leading to widespread intratumoral necrosis and reduced tumor volume. aacrjournals.orgumn.edu This approach of targeting and normalizing the stroma is considered an instrumental component in treating cancers that are characterized by a dense, protective microenvironment. aacrjournals.orgsigmaaldrich.com

This compound directly targets and reduces the production of key extracellular matrix (ECM) components that provide structural support to tumors and promote their growth. nih.gov Its most well-documented effect is the potent inhibition of type I collagen synthesis. nih.govthno.orgnih.gov This is achieved primarily through the inhibition of the TGF-β/Smad3 signaling pathway, which is a major regulator of collagen production by CAFs. nih.govnih.gov In addition to collagen, this compound has been shown to reduce the deposition of other ECM elements like hyaluronic acid. nih.govaacrjournals.org By depleting these components, this compound remodels the ECM, making the tumor stroma less dense. nih.govnih.govresearchgate.net This disruption of the collagen network and other matrix components not only weakens the tumor's structural integrity but also enhances the infiltration of anti-tumor immune cells and the efficacy of other therapies. nih.govnih.gov

Efficacy in Preclinical Cancer Models

This compound has demonstrated significant efficacy in a variety of preclinical cancer models, inhibiting tumor growth, metastasis, and angiogenesis. nih.gov Its effectiveness has been shown in cancers such as osteosarcoma, melanoma, pancreatic cancer, and oral squamous cell carcinoma. nih.govnih.gov

In a preclinical model of osteosarcoma, this compound reduced primary tumor growth and the development of lung metastases. nih.govoncotarget.com This effect was attributed to its ability to induce caspase-3 dependent apoptosis in cancer cells and to inhibit the TGF-β/Smad3 cascade, which is crucial for metastatic progression. nih.govoncotarget.com Similarly, in melanoma bone metastases, this compound slowed disease progression by inhibiting TGF-β signaling. nih.gov

For pancreatic ductal adenocarcinoma, a cancer known for its dense stroma, this compound's antifibrotic properties were shown to disrupt stromal barriers, reduce tumor volume, and induce widespread necrosis. aacrjournals.org In oral squamous cell carcinoma, this compound treatment in an in vivo model resulted in significantly decreased tumor volume and a remarkable reduction in lymph node metastasis. nih.gov This was associated with decreased collagen deposition and reduced expression of α-SMA and MMP-2 in the tumor stroma. nih.gov

The table below summarizes the effects of this compound in various preclinical cancer models.

| Cancer Model | Key Findings |

| Osteosarcoma | Reduced primary tumor growth and lung metastases; induced cancer cell apoptosis; inhibited the TGF-β/Smad3 pathway. nih.govoncotarget.com |

| Melanoma Bone Metastasis | Slowed the development and progression of bone metastases by inhibiting TGF-β signaling. nih.gov |

| Pancreatic Ductal Adenocarcinoma | Disrupted stromal barriers; decreased fibroblast activation; reduced tumor volume and induced necrosis. aacrjournals.orgumn.edu |

| Oral Squamous Cell Carcinoma | Significantly decreased tumor volume; reduced lymph node metastasis; decreased collagen deposition in the tumor stroma. nih.gov |

| C6 Glioma | Attenuated tumor growth in vivo; was associated with a reduction in collagen α1(I) expression and inhibition of angiogenesis. nih.gov |

Leukemia and Myeloma Models

In the context of hematological malignancies, this compound has shown promise in preclinical models of multiple myeloma (MM). Studies have demonstrated its anti-tumor activity against a panel of human MM cell lines and primary patient-derived MM cells, irrespective of their sensitivity to conventional therapies. nih.gov this compound has been observed to suppress the proliferation of myeloma cells, both alone and in co-culture with bone marrow stromal cells, which are known to support MM cell growth and survival. nih.gov Furthermore, it induces apoptosis in MM cells, even in the presence of growth factors like insulin-like growth factor 1 (IGF-1) and interleukin 6 (IL-6). nih.gov Mechanistically, this compound treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle and induces apoptotic cell death. nih.gov This is associated with the depletion of mitochondrial membrane potential and the cleavage of caspases-3, 8, and 9. nih.gov

| Cell Line | Cancer Type | IC50 Value (nM) | Key Findings |

| RPMI-S | Multiple Myeloma | Approx. 100 | Dose-dependent reduction in cell viability. |

| RPMI-Dox40 | Doxorubicin-resistant Multiple Myeloma | Approx. 100 | Overcomes drug resistance. |

| RPMI-LR5 | Lenalidomide-resistant Multiple Myeloma | 67 | Effective against resistant cell lines. |

| MM.1R | Dexamethasone-resistant Multiple Myeloma | 217 | Demonstrates activity in resistant cells. |

| OPM1/OPM2 | Multiple Myeloma | Approx. 100 | Induction of apoptosis via caspase activation. |

Solid Tumor Models (e.g., Glioma, Bladder Carcinoma, Hepatocellular Carcinoma, Colorectal Cancer, Gastric Cancer, Lung Cancer, Breast Cancer, Prostate Cancer, Wilms' Tumor, Pancreatic Ductal Adenocarcinoma)

This compound has been investigated in a wide array of solid tumor models, demonstrating its potential to inhibit tumor growth, progression, and metastasis through various mechanisms.

Glioma: this compound has been shown to impede the development and progression of glioma in animal models. nih.gov

Bladder Carcinoma: In both transplantable and chemically induced mouse models of bladder carcinoma, oral administration of this compound resulted in a significant anti-cancer effect. nih.gov It inhibited the progression of chemically induced tumors into a malignant invasive stage. nih.gov Histological analysis revealed a marked decrease in blood vessel density and the expression of collagen α1(I) and H19, an early marker for bladder carcinoma. nih.gov

Hepatocellular Carcinoma (HCC): In a rat model of chemically induced, spontaneously metastasizing HCC, this compound treatment led to a lower number of liver tumors and a significant reduction in lung metastasis. nih.gov The percentage of the lung surface infiltrated by metastasis was dramatically smaller in the this compound-treated group (0.3 ± 0.2%) compared to the solvent group (13.5 ± 10.1%). nih.gov This effect was associated with decreased activity of matrix metalloproteinase-9 (MMP-9) and MMP-2, enzymes crucial for tumor invasion and metastasis. nih.gov

Colorectal Cancer (CRC): this compound has been shown to inhibit the growth of human colorectal cancer cells both in vitro and in vivo. nih.gov Its mechanism of action in CRC involves the downregulation of the Akt/mTORC1 signaling pathway, which is central to the Warburg effect in cancer. nih.gov This leads to the inhibition of cell proliferation and the induction of reactive oxygen species and apoptosis. nih.gov

Gastric Cancer: In gastric cancer cells, this compound has been found to inhibit proliferation and induce apoptosis in a dose-dependent manner. nih.gov It also induces the expression of p-ERK. nih.gov

Lung Cancer: In models of non-small cell lung cancer (NSCLC), this compound inhibits the proliferation of lung adenocarcinoma cells. xjtu.edu.cn It has been shown to induce autophagy, enhance apoptosis, and cause cell cycle arrest. xjtu.edu.cn In Lewis lung cancer models, this compound has been demonstrated to inhibit the migratory and invasive capabilities of cancer cells. nih.gov

Breast Cancer: this compound inhibits the growth of breast cancer cells and induces the generation of reactive oxygen species and apoptosis. researchgate.net It also significantly reduces the migration and invasion of human breast cancer cells, an effect linked to the downregulation of MMP-9 expression and activity. researchgate.net

Prostate Cancer: Oral administration of this compound has been shown to slow the progression of prostate cancer xenografts representing a broad range of phenotypes. nih.gov This was accompanied by a decrease in plasma PSA levels in androgen-dependent models. nih.gov The anti-tumor effect was associated with the inhibition of collagen α1(I) gene expression, reduced collagen content, and decreased endothelial cell number, leading to increased apoptosis and necrosis. nih.gov

Wilms' Tumor: Research has indicated that this compound can constrain the growth of Wilms' tumor xenografts. nih.gov

Pancreatic Ductal Adenocarcinoma (PDA): In a genetically engineered mouse model of PDA, this compound was shown to disrupt the stromal barriers that protect the tumor. nih.gov It decreased fibroblast activation and reduced key extracellular matrix elements, leading to widespread intratumoral necrosis and reduced tumor volume. nih.gov

| Tumor Model | Key Findings |

| Glioma | Inhibits tumor development and progression. nih.gov |

| Bladder Carcinoma | Inhibits progression to malignant invasive stage; reduces blood vessel density. nih.gov |

| Hepatocellular Carcinoma | Reduces number of liver tumors and significantly decreases lung metastasis. nih.gov |

| Colorectal Cancer | Inhibits cell proliferation and induces apoptosis via downregulation of Akt/mTORC1 signaling. nih.gov |

| Gastric Cancer | Inhibits proliferation and induces apoptosis; induces p-ERK expression. nih.gov |

| Lung Cancer | Induces autophagy, enhances apoptosis, and causes cell cycle arrest in NSCLC cells. xjtu.edu.cn |

| Breast Cancer | Inhibits growth, migration, and invasion; downregulates MMP-9. researchgate.net |

| Prostate Cancer | Slows progression of xenografts and decreases plasma PSA levels. nih.gov |

| Wilms' Tumor | Constrains the growth of xenografts. nih.gov |

| Pancreatic Ductal Adenocarcinoma | Disrupts stromal barriers, leading to tumor necrosis and reduced volume. nih.gov |

Synergistic Effects with Conventional Anti-Cancer Therapies

This compound has demonstrated the potential to enhance the efficacy of conventional cancer treatments, including radiation therapy and chemotherapy.

Enhancement of Radiation Sensitivity

This compound has been shown to increase the radiosensitivity of human tumor cell lines. nih.gov This effect is linked to its ability to inhibit the TGF-β signaling pathway, which is implicated in radiation-induced fibrosis. nih.govnih.gov By interfering with this pathway, this compound can inhibit cell growth, halt cell cycle progression, and decrease the repair of radiation-induced DNA damage. nih.gov In a Lewis lung cancer xenograft model, the combination of this compound and radiation inhibited the growth of subcutaneously implanted xenografts, reduced hepatic and pulmonary metastases, and improved the survival of the mice. nih.gov This combined treatment was also associated with a decrease in TGF-β levels. nih.gov

Potential for Combination with Chemotherapy

Preclinical studies have indicated that this compound can act synergistically with various chemotherapeutic agents.

Multiple Myeloma: In MM cell lines, this compound has been shown to trigger synergistic cytotoxicity when combined with lenalidomide, melphalan, dexamethasone, and doxorubicin. nih.govnih.gov

Lung Cancer: In cisplatin-resistant patient-derived lung cancer organoids and lung cancer cells, this compound was able to sensitize the cells to cisplatin treatment. xjtu.edu.cn

Gastric Cancer: this compound and the MEK inhibitor trametinib have been shown to synergistically inhibit the proliferation of gastric cancer cells. nih.gov